molecular formula C28H23N5O3 B004182 3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Cat. No. B004182
M. Wt: 477.5 g/mol
InChI Key: ZUFYSZNEYWUTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one, also known as MPT0G211, is a novel quinoxaline derivative that has been developed as a potential anticancer agent. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a range of cancer cell lines.

Scientific Research Applications

Hepatitis B Inhibition

The compound has been evaluated for its potential in inhibiting Hepatitis B virus (HBV). A study demonstrated that a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, exhibits nanomolar inhibitory activity against HBV in vitro (Ivashchenko et al., 2019).

Novel Tetracyclic Ring System

The compound is part of a family of chemicals involved in the synthesis of novel tetracyclic ring systems. These derivatives have been synthesized from related compounds, showing the versatility of this chemical class in creating complex molecular structures (Eller et al., 2007).

Synthesis of Bacterial Coenzyme

Derivatives of this compound have been used in the synthesis of bacterial coenzymes like methoxatin. This highlights its potential utility in the field of microbiology and biochemistry (Mackenzie et al., 1983).

Cytotoxic Activities

Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (Reddy et al., 2013).

Antimicrobial Activity

Research has explored the antimicrobial activity of derivatives of this compound, highlighting its potential use in developing new antimicrobial agents (Vartale et al., 2013).

properties

Product Name

3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

13-[(2-methoxyphenyl)methyl]-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C28H23N5O3/c1-35-20-13-11-18(12-14-20)15-33-26-24(25-27(33)31-22-9-5-4-8-21(22)30-25)28(34)32(17-29-26)16-19-7-3-6-10-23(19)36-2/h3-14,17H,15-16H2,1-2H3

InChI Key

ZUFYSZNEYWUTBY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 4
Reactant of Route 4
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.